4-(4-Chlorophenyl)pyridine

Descripción general

Descripción

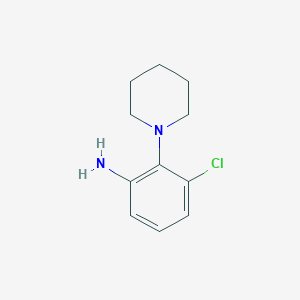

“4-(4-Chlorophenyl)pyridine” is a chemical compound with the CAS Number: 5957-96-0 . It has a molecular weight of 189.64 and a linear formula of C11H8ClN . It is a solid at room temperature .

Synthesis Analysis

While specific synthesis methods for “4-(4-Chlorophenyl)pyridine” were not found in the search results, a related compound, “2,4,6-tris(4-chlorophenyl)pyridine”, was synthesized in an efficient and rapid procedure under mild reaction conditions .

Physical And Chemical Properties Analysis

“4-(4-Chlorophenyl)pyridine” is a solid at room temperature . It has a density of 1.2±0.1 g/cm³ and a boiling point of 297.6±15.0 °C at 760 mmHg . Its vapor pressure is 0.0±0.6 mmHg at 25°C .

Aplicaciones Científicas De Investigación

Pharmaceutical Intermediate

4-(4-Chlorophenyl)pyridine: is primarily used as an intermediate in pharmaceutical synthesis . Its chemical structure allows it to be incorporated into various drug molecules, enhancing their properties or contributing to the creation of new pharmacologically active compounds.

Antimicrobial Agent

Research has indicated that 4-(4-Chlorophenyl)pyridine exhibits antimicrobial properties. It has been tested against bacteria such as Clostridium perfringens and Pseudomonas aeruginosa, as well as the fungus Aspergillus niger, showing promising results as an antimicrobial compound .

Neurological Research

Compounds related to pyridine, such as pyrrolo[3,4-c]pyridines, have been found to have applications in treating diseases of the nervous system. While not directly 4-(4-Chlorophenyl)pyridine , this highlights the potential for derivatives of this compound to be used in neurological research .

Immunological Studies

Similarly, pyridine derivatives have been utilized in immunological studies due to their biological activity. The structural motif present in 4-(4-Chlorophenyl)pyridine could be modified to explore new treatments for immune system-related diseases .

Safety and Hazards

“4-(4-Chlorophenyl)pyridine” is classified as a hazardous substance. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Mecanismo De Acción

Target of Action

It is known that pyridine derivatives, which include 4-(4-chlorophenyl)pyridine, often interact with various biological targets . These targets can include enzymes, receptors, and other proteins, which play crucial roles in numerous biological processes .

Mode of Action

It is known that pyridine derivatives can interact with their targets in various ways, such as binding to active sites or allosteric sites, leading to changes in the target’s function . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the 4-(4-Chlorophenyl)pyridine molecule .

Biochemical Pathways

Given the broad range of potential targets for pyridine derivatives, it is likely that multiple pathways could be affected . The downstream effects would depend on the specific pathways and targets involved .

Pharmacokinetics

The properties of pyridine derivatives can vary widely depending on their specific structures . These properties can significantly impact the bioavailability of the compound .

Result of Action

The effects would likely depend on the specific targets and pathways affected by the compound . These could potentially include changes in enzyme activity, alterations in signal transduction, or other cellular effects .

Action Environment

The action, efficacy, and stability of 4-(4-Chlorophenyl)pyridine can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and the specific conditions within the cell or organism .

Propiedades

IUPAC Name |

4-(4-chlorophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQOPXNLTUXDRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60307628 | |

| Record name | 4-(4-Chlorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chlorophenyl)pyridine | |

CAS RN |

5957-96-0 | |

| Record name | 5957-96-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-Chlorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 4-(4-Chlorophenyl)pyridine as an antimicrobial agent?

A1: The research article highlights the identification of 4-(4-Chlorophenyl)pyridine as an antimicrobial compound derived from plant extracts. While solvent extracts from Terminalia chebula, Simarouba glauca, and Bixa orellana exhibited inhibitory effects on Xanthomonads, further analysis revealed 4-(4-Chlorophenyl)pyridine as the active component responsible for this activity []. This discovery holds promise for developing new antimicrobial agents derived from natural sources.

Q2: What is the spectrum of antimicrobial activity of 4-(4-Chlorophenyl)pyridine?

A2: The study demonstrated that commercially obtained 4-(4-Chlorophenyl)pyridine exhibited antimicrobial activity against both bacteria and fungi. Specifically, it inhibited the growth of the bacteria Clostridium perfringens and Pseudomonas aeruginosa, as well as the fungus Aspergillus niger []. This broad spectrum of activity suggests its potential for targeting a range of microbial infections.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1584376.png)

![4-Chlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1584385.png)